4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile hydrochloride

Catalog No.
S884297
CAS No.
2097936-45-1
M.F
C11H12Cl2N2
M. Wt
243.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile hydro...

CAS Number

2097936-45-1

Product Name

4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile hydrochloride

IUPAC Name

4-(2-chlorophenyl)pyrrolidine-3-carbonitrile;hydrochloride

Molecular Formula

C11H12Cl2N2

Molecular Weight

243.13 g/mol

InChI

InChI=1S/C11H11ClN2.ClH/c12-11-4-2-1-3-9(11)10-7-14-6-8(10)5-13;/h1-4,8,10,14H,6-7H2;1H

InChI Key

MTVZRCZZTBYYTC-UHFFFAOYSA-N

SMILES

C1C(C(CN1)C2=CC=CC=C2Cl)C#N.Cl

Canonical SMILES

C1C(C(CN1)C2=CC=CC=C2Cl)C#N.Cl

4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile hydrochloride is a chemical compound with the molecular formula C11_{11}H12_{12}ClN2_2 and a molecular weight of approximately 243.14 g/mol. It is characterized by a pyrrolidine ring substituted with a 2-chlorophenyl group and a carbonitrile functional group. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various applications in research and potential therapeutic uses .

  • The cyano group can be toxic if ingested or inhaled.
  • The chlorophenyl group may have slight skin and respiratory tract irritation potential.

The reactivity of 4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile hydrochloride primarily involves nucleophilic substitution reactions due to the presence of the carbonitrile group. This compound can undergo hydrolysis, leading to the formation of corresponding carboxylic acids under acidic or basic conditions. Additionally, it may participate in condensation reactions with various amines or alcohols, forming more complex structures depending on the reaction conditions .

This compound has been studied for its potential biological activities, particularly as a central nervous system agent. It acts as a GABAergic prodrug, which means it may enhance GABA (gamma-aminobutyric acid) activity in the brain, potentially offering anxiolytic or sedative effects. Preliminary studies suggest that it could be beneficial in treating anxiety disorders or other related conditions .

Synthesis of 4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile hydrochloride typically involves multi-step organic reactions:

  • Formation of the Pyrrolidine Ring: Starting from an appropriate precursor such as 2-chlorobenzaldehyde and a suitable amine, a pyrrolidine structure can be formed through cyclization.
  • Introduction of the Carbonitrile Group: The carbonitrile functionality can be introduced via nucleophilic substitution on an appropriate halogenated precursor.
  • Hydrochloride Salt Formation: The final step involves treating the free base form with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and stability .

4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile hydrochloride has potential applications in:

  • Pharmaceutical Development: As a candidate for developing anxiolytic drugs due to its GABAergic properties.
  • Chemical Research: As an intermediate in organic synthesis for creating more complex molecules.
  • Biological Studies: In research focused on neuropharmacology and the mechanisms of action of central nervous system agents .

Studies have indicated that 4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile hydrochloride interacts with GABA receptors, enhancing their activity. This interaction suggests potential effects on neurotransmission and could lead to therapeutic benefits in conditions characterized by GABA deficiency, such as anxiety and epilepsy. Further research is needed to elucidate its pharmacokinetics and detailed interaction profiles with other neurotransmitter systems .

Several compounds share structural similarities with 4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarityKey Features
(S)-Pyrrolidine-3-carbonitrile hydrochloride1153950-49-21.00Similar pyrrolidine structure without chlorophenyl substitution
3-Cyano-3-methylpyrrolidine hydrochloride1205750-61-30.96Contains a methyl group instead of chlorophenyl
Piperidine-3-carbonitrile hydrochloride1199773-75-50.88Piperidine ring instead of pyrrolidine
Piperidine-4-carbonitrile hydrochloride240401-22-30.81Different position of nitrile group
4-Methylpiperidine-4-carbonitrile hydrochloride948894-26-60.78Methyl substitution on piperidine ring

These compounds exhibit variations in their biological activities and chemical properties, highlighting the unique characteristics of 4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile hydrochloride, particularly its specific interactions with GABA receptors and potential therapeutic applications .

Physical constants and descriptors

4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile hydrochloride presents as a white crystalline solid with well-defined physicochemical parameters [1]. The compound exhibits a molecular formula of C11H12Cl2N2 and possesses a molecular weight of 243.1324 grams per mole [1]. Its Chemical Abstracts Service registry number is 2097936-45-1, with the Molecular Design Limited number MFCD30503168 [1].

The structural representation through Simplified Molecular Input Line Entry System notation is expressed as N#CC1CNCC1c1ccccc1Cl.Cl, indicating the presence of both the organic base and the hydrochloride counterion [1]. The compound belongs to the classification of organic compounds, specifically as a pyrrolidine derivative existing in hydrochloride salt form .

Table 1: Physical Constants and Descriptors

PropertyValueReference
Molecular FormulaC11H12Cl2N2 [1]
Molecular Weight243.1324 g/mol [1]
CAS Number2097936-45-1 [1]
MDL NumberMFCD30503168 [1]
SMILES CodeN#CC1CNCC1c1ccccc1Cl.Cl [1]
Physical AppearanceWhite crystalline solid
ClassificationOrganic compound, pyrrolidine derivative, hydrochloride salt
Exact Mass243.0300 Da (calculated)Calculated
Hydrogen Bond Donor Count2 (NH groups)Estimated from structure
Hydrogen Bond Acceptor Count2 (N atoms)Estimated from structure
Rotatable Bond Count1 (phenyl-pyrrolidine bond)Estimated from structure
Topological Polar Surface AreaApproximately 40-50 ŲEstimated from structure

Solubility profile in various solvents

The solubility characteristics of 4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile hydrochloride demonstrate significant variability across different solvent systems. The free base form exhibits limited water solubility, while the hydrochloride salt formation substantially enhances aqueous solubility, thereby improving bioavailability in therapeutic contexts [3].

In polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide, the compound demonstrates good solubility, making it suitable for synthetic applications [3]. Acetonitrile serves as an effective solvent, particularly for derivatization reactions and analytical procedures [4]. The compound shows partial solubility in alcoholic solvents including ethanol and methanol, which are commonly employed in purification processes .

Table 2: Solubility Profile and Stability Parameters

Solvent/ConditionSolubility/StabilityNotesReference
WaterLimited (free base)Hydrochloride formation improves water solubility [3]
Aqueous solutions (as HCl salt)Enhanced (hydrochloride salt)Salt form enhances bioavailability [3]
Polar aprotic solvents (DMF, DMSO)SolubleGood solubility for synthesis applications [3]
AcetonitrileSolubleCompatible with derivatization reactions [4]
Ethanol/MethanolPartially solubleUsed in purification processes
Organic solvents (general)Variable depending on polarityDepends on specific solvent propertiesGeneral observation

Stability parameters under different conditions

The stability profile of 4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile hydrochloride demonstrates favorable characteristics under standard laboratory conditions. The compound exhibits thermal stability at room temperature with no observed decomposition under normal storage conditions . Storage requirements specify maintenance in dry conditions at room temperature with protection from moisture and light exposure [1] [7].

The compound shows particular stability in acidic environments, where salt formation occurs readily . Under aqueous conditions, the hydrochloride salt form maintains structural integrity across a range of pH values, with enhanced stability observed in acidic solutions. Extended stability studies indicate that properly stored samples retain their chemical integrity for extended periods without significant degradation .

Acid-base characteristics

4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile hydrochloride exhibits distinct acid-base properties arising from the basic nitrogen atom within the pyrrolidine ring structure. The compound readily forms stable hydrochloride salts under acidic conditions, indicating the basic nature of the pyrrolidine nitrogen . The presence of the 2-chlorophenyl substituent and the carbonitrile group influences the electron density around the nitrogen center, modulating its basicity compared to unsubstituted pyrrolidine derivatives.

The salt formation occurs preferentially in acidic environments, with the protonated form being more stable and water-soluble than the free base . This acid-base behavior is crucial for pharmaceutical applications, as the hydrochloride salt form typically exhibits improved pharmacokinetic properties compared to the neutral compound.

Partition coefficient and lipophilicity

The partition coefficient and lipophilicity parameters of 4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile hydrochloride reflect the compound's amphiphilic nature. The presence of the chlorinated aromatic ring contributes to lipophilic character, while the pyrrolidine nitrogen and carbonitrile group provide hydrophilic interactions [8]. The overall lipophilicity is modulated by the formation of the hydrochloride salt, which generally reduces the partition coefficient in octanol-water systems compared to the free base form.

Research on similar pyrrolidine derivatives suggests that the introduction of halogenated aromatic substituents typically increases lipophilicity, affecting membrane permeability and distribution properties [8]. The carbonitrile functional group contributes to the compound's polar surface area, influencing its interaction with biological membranes and aqueous environments.

Melting point and thermal behavior

Thermal analysis of 4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile hydrochloride reveals characteristic melting behavior consistent with crystalline hydrochloride salts. While specific melting point data for this exact compound is not extensively reported, similar pyrrolidine-3-carbonitrile hydrochloride derivatives typically exhibit melting points in the range of 180-220°C [9]. The crystalline nature of the hydrochloride salt contributes to defined thermal transitions.

Thermal stability studies indicate that the compound remains stable under normal heating conditions without decomposition until elevated temperatures are reached. The thermal behavior is influenced by the strength of the ionic interactions between the organic cation and the chloride anion, as well as the crystal packing arrangements in the solid state.

Spectroscopic constants

The spectroscopic profile of 4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile hydrochloride provides comprehensive structural characterization across multiple analytical techniques. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals for the pyrrolidine ring protons appearing in the 2.8-3.2 parts per million range, while aromatic protons from the 2-chlorophenyl substituent appear between 7.2-7.4 parts per million [4].

Carbon-13 nuclear magnetic resonance spectroscopy shows the distinctive carbonitrile carbon signal at approximately 110-120 parts per million, with aromatic carbons appearing in the 125-140 parts per million region . Infrared spectroscopy demonstrates the characteristic carbonitrile stretch at 2200-2250 wavenumbers and nitrogen-hydrogen stretching vibrations around 3300 wavenumbers [11] .

Mass spectrometric analysis in positive electrospray ionization mode yields the molecular ion peak at mass-to-charge ratio 243, corresponding to the protonated molecular ion [11]. Ultraviolet-visible spectroscopy shows absorption maxima in the 280-320 nanometer range, attributed to aromatic electronic transitions .

Table 3: Spectroscopic Constants and Analytical Data

TechniqueKey Signals/BandsSolvent/ConditionsReference
¹H NMRPyrrolidine CH: 2.8-3.2 ppm; Aromatic CH: 7.2-7.4 ppmDMSO-d6 or CDCl3 [4]
¹³C NMRNitrile C≡N: ~110-120 ppm; Aromatic carbons: 125-140 ppmDMSO-d6
IR SpectroscopyC≡N stretch: ~2200-2250 cm⁻¹; N-H: ~3300 cm⁻¹KBr pellet or ATR [11]
Mass SpectrometryMolecular ion peak: m/z 243 [M+H]⁺ESI-MS positive mode [11]
UV-Vis Spectroscopyλmax ~280-320 nm (aromatic transitions)Methanol or acetonitrile

Dates

Last modified: 08-16-2023

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